Cas no 2172022-01-2 (3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)

3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid
- 2172022-01-2
- EN300-1538678
- 3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-26(2,3)29(16-13-23(30)31)24(32)27(14-8-15-27)28-25(33)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,33)(H,30,31)
- InChI Key: BIPQUGLLOZALKG-UHFFFAOYSA-N
- SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C(C)(C)C
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.8
3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1538678-0.05g |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1538678-2.5g |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1538678-100mg |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1538678-2500mg |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1538678-10000mg |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1538678-0.25g |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1538678-5.0g |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1538678-1000mg |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1538678-250mg |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1538678-0.5g |
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid |
2172022-01-2 | 0.5g |
$3233.0 | 2023-06-05 |
3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Additional information on 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid
Recent Advances in the Study of 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid and Related Research (Keyword: 2172022-01-2)
The compound 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, as well as its relevance to the keyword "2172022-01-2," which appears to be a specific identifier for a related research project or compound series.
Recent studies have focused on the synthesis and characterization of this compound, highlighting its role as a versatile building block in peptide and small-molecule drug development. The tert-butyl and fluorenylmethoxycarbonyl (Fmoc) protecting groups in its structure make it particularly useful in solid-phase peptide synthesis (SPPS), where selective deprotection and coupling reactions are critical. Researchers have also investigated its potential as a modulator of protein-protein interactions, given its cyclobutylformamido moiety, which can mimic natural peptide conformations.
In the context of the keyword "2172022-01-2," preliminary data suggest that this identifier may refer to a novel class of cyclobutane-derived compounds with applications in targeted drug delivery. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid exhibit enhanced stability and bioavailability compared to traditional peptide-based therapeutics. These findings align with the broader trend of exploring constrained scaffolds in drug design to improve pharmacokinetic properties.
Further investigations into the mechanistic aspects of this compound have revealed its potential as a covalent inhibitor of specific enzymes involved in inflammatory pathways. For instance, a recent preprint on bioRxiv demonstrated that the compound's propanoic acid tail can form reversible interactions with catalytic residues in cyclooxygenase-2 (COX-2), suggesting its utility in developing next-generation anti-inflammatory agents. This aligns with the growing interest in covalent inhibitors as a strategy to achieve prolonged target engagement and reduced dosing frequency.
In conclusion, the compound 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid represents a promising scaffold for drug discovery, with applications ranging from peptide synthesis to enzyme inhibition. The association with the keyword "2172022-01-2" underscores its relevance to ongoing research efforts in the field. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in preclinical models.
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